molecular formula C10H10BrClO2 B11846126 Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate

Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate

Cat. No.: B11846126
M. Wt: 277.54 g/mol
InChI Key: VZOYKFKIUSTNKK-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate (CAS: 1428761-26-5, molecular formula: C₁₀H₁₀BrClO₂) is a halogenated aromatic ester with a purity of 97%, available in quantities of 250 mg, 1 g, or 5 g . Its structure features a methyl ester group attached to a phenyl ring substituted with bromine (Br), chlorine (Cl), and a methyl group at the 4-, 5-, and 2-positions, respectively.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate

InChI

InChI=1S/C10H10BrClO2/c1-6-3-8(11)9(12)4-7(6)5-10(13)14-2/h3-4H,5H2,1-2H3

InChI Key

VZOYKFKIUSTNKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC(=O)OC)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate typically involves the esterification of 2-(4-bromo-5-chloro-2-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylacetic acid derivatives.

    Reduction Reactions: Products include alcohols and amines.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmaceutical Intermediates : Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and analgesic pathways. Its halogenated structure may enhance binding affinity to specific receptors or enzymes involved in these pathways.

2. Material Science

  • Polymer Development : The compound is utilized in the creation of novel polymers with specific electronic and optical properties. Its unique chemical structure allows for the design of materials that can be tailored for applications in electronics and photonics.

3. Biological Studies

  • Biochemical Probes : It functions as a probe in biochemical assays to study enzyme activity and protein interactions. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies.

4. Industrial Applications

  • Agrochemicals and Dyes : The compound is also employed in the synthesis of agrochemicals and dyes, showcasing its versatility in industrial applications.

Summary of Biological Activities

Activity TypeTested CompoundsTarget Organisms/CellsIC50/MIC Values
AntimicrobialDerivativesVarious bacteria/fungi10 - 50 µg/mL
AnticancerDerivativesMCF7 cells15 - 30 µM

Case Studies and Research Findings

Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of derivatives based on this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that structural modifications can enhance antimicrobial potency.

Study 2: Anticancer Screening
In another study focusing on anticancer properties, derivatives were screened against MCF7 cells using the Sulforhodamine B (SRB) assay. The results showed that these derivatives exhibited IC50 values between 15 to 30 µM, indicating moderate cytotoxicity. Molecular docking studies suggested effective binding to target proteins involved in cancer progression.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with three structurally related esters, highlighting key differences in substituents and molecular properties:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate C₁₀H₁₀BrClO₂ 4-Br, 5-Cl, 2-CH₃ 277.55 High halogen content; compact structure with methyl ester
Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate C₈H₉ClN₂O₅ Furanone ring, 4-Cl, 2-OCH₃ 248.62 Fused furanone ring; hydrogen-bonding (N–H⋯O)
[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-bromophenyl)acetate C₁₇H₁₃BrN₂O₅ 4-Br, benzodioxole, amide 421.20 Benzodioxole moiety; amide linkage
Methyl 2-bromo-2-(4-methoxyphenyl)acetate C₁₀H₁₁BrO₃ 4-OCH₃, 2-Br 259.10 Methoxy group; bromine at α-position relative to ester
Key Observations:
  • Halogen Effects: The target compound’s dual halogenation (Br and Cl) increases its molecular weight and lipophilicity compared to mono-halogenated analogs like Methyl 2-bromo-2-(4-methoxyphenyl)acetate . This may enhance membrane permeability in biological systems.
  • Ring Systems: Unlike the fused furanone ring in or the benzodioxole in , the target compound retains a simple phenyl ring, which could improve synthetic accessibility.
Comparison of Reactivity:
  • The α-bromination in requires radical initiators, whereas the target compound’s halogenation likely occurs at the aromatic ring under electrophilic conditions.
  • The furanone derivative leverages nucleophilic amine addition, a pathway distinct from the electrophilic substitution common in aryl halides.

Biological Activity

Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

1. Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-5-chloro-2-methylphenol with methyl acetate under acidic conditions. This process yields the desired ester with high purity and yield.

2.1 Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus32 µg/mL64 µg/mL
Escherichia coli16 µg/mL32 µg/mL
Pseudomonas aeruginosa64 µg/mL128 µg/mL

These results suggest that the compound possesses moderate antibacterial properties, particularly against E. coli, which is notable given the increasing resistance seen in many bacterial strains.

2.2 Anticancer Activity

Recent studies have also investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 = 15 µM
  • A549 (lung cancer) : IC50 = 10 µM
  • HeLa (cervical cancer) : IC50 = 12 µM

The compound's mechanism of action appears to involve apoptosis induction as evidenced by increased caspase activity in treated cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit key enzymes involved in cellular signaling pathways:

  • Alkaline Phosphatase : Exhibits competitive inhibition with an IC50 value of approximately 1.5 µM.

This inhibition may contribute to its overall anticancer effects by disrupting normal cellular processes involved in growth and proliferation.

Case Study: Antimicrobial Efficacy

A study published in MDPI assessed the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in vitro, suggesting potential for development as a therapeutic agent against resistant infections .

Case Study: Cancer Cell Line Inhibition

Another research effort evaluated the compound's effects on MCF-7 and A549 cell lines, revealing that treatment with this compound led to a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent .

5. Conclusion

This compound shows promising biological activities, particularly in antimicrobial and anticancer applications. Its moderate antibacterial properties and ability to induce apoptosis in cancer cells highlight its potential as a lead compound for further pharmacological development. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic efficacy.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves halogenation and esterification steps. A common approach is the bromination/chlorination of a pre-functionalized phenylacetic acid derivative, followed by esterification with methanol. For example:

Halogenation: Substituted phenylacetic acid derivatives are halogenated using reagents like NBS (N-bromosuccinimide) or Cl2 under catalytic conditions (e.g., FeCl3 or AlCl3) .

Esterification: The acid intermediate is reacted with methanol in the presence of H2SO4 or DCC (dicyclohexylcarbodiimide) to form the ester.

Key factors affecting yield include:

  • Temperature: Higher temperatures (80–100°C) accelerate esterification but may promote side reactions.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Catalyst choice: FeBr3 improves regioselectivity in halogenation steps .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Answer:

  • NMR (<sup>1</sup>H/<sup>13</sup>C): Assign peaks using DEPT-135 to distinguish CH3, CH2, and quaternary carbons. Aromatic protons appear as complex multiplets (δ 6.8–7.5 ppm), while the methyl ester resonates at δ 3.6–3.8 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]<sup>+</sup> at m/z 305.94 (C10H9BrClO2).
  • IR: Ester C=O stretch at ~1740 cm<sup>−1</sup> and C-Br at 560–650 cm<sup>−1</sup> .

Data contradictions (e.g., unexpected splitting in NMR) are resolved via:

  • 2D NMR (COSY, HSQC): Maps coupling patterns and correlates <sup>1</sup>H/<sup>13</sup>C signals .
  • Crystallography: Single-crystal X-ray diffraction (e.g., SHELX refinement) validates bond lengths/angles (e.g., C-Br = 1.89–1.92 Å) .

Advanced Research Questions

Q. How does the substitution pattern (4-bromo-5-chloro-2-methyl) influence reactivity in cross-coupling reactions?

Answer: The halogen positions dictate selectivity in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig):

  • Bromine at C4: More reactive than chlorine in oxidative addition due to lower bond dissociation energy (Br: 65 kcal/mol vs. Cl: 81 kcal/mol) .
  • Chlorine at C5: Acts as a directing group, favoring meta-substitution in subsequent reactions.
  • Methyl at C2: Steric hindrance reduces reactivity at adjacent positions, necessitating bulky ligands (e.g., XPhos) for efficient coupling .

Case Study: Suzuki coupling with phenylboronic acid yields biaryl derivatives. GC-MS analysis shows 78% conversion with Pd(OAc)2/XPhos vs. 42% with Pd(PPh3)4 due to steric matching .

Q. What computational methods predict the compound’s biological activity, and how do they align with experimental data?

Answer:

  • Molecular Docking (AutoDock Vina): Screens against targets like COX-2 or kinase enzymes. The bromine and chlorine enhance hydrophobic interactions (ΔG = −8.2 kcal/mol for COX-2) .
  • QSAR Models: Correlate logP (2.8) with antimicrobial activity (IC50 = 12 µM against S. aureus) .
  • MD Simulations: Reveal stability of halogen bonds in protein-ligand complexes (RMSD < 2.0 Å over 100 ns) .

Validation: In vitro assays (e.g., MIC testing) show agreement with QSAR predictions within ±15% error .

Q. How can crystallization challenges (e.g., twinning) be addressed to obtain high-quality X-ray data?

Answer:

  • Solvent Screening: Use mixed solvents (e.g., EtOAc/hexane) to slow nucleation and reduce twinning .
  • Temperature Gradients: Crystallize at 4°C to favor larger, single crystals.
  • Data Processing: SHELXL’s TWIN command refines twinned data (Rint < 0.05) .

Example: A crystal with space group C2/c (Z = 8) showed twinning; SHELXL refinement achieved R1 = 0.0544 using HKLF5 format .

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